4,5-Dichloro-2-methylphenylboronic acid
Overview
Description
4,5-Dichloro-2-methylphenylboronic acid: is an organoboron compound with the molecular formula C7H7BCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4,5-dichloro-2-methylphenyl halides using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, solvents, and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Pd(PPh3)4, K2CO3, and toluene or ethanol as the solvent.
Oxidation: H2O2 or NaBO3 in aqueous or organic solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH or KOH.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biphenyl derivatives.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4,5-Dichloro-2-methylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methylphenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
4-Methoxyphenylboronic acid: A boronic acid with a methoxy group at the 4 position of the phenyl ring.
2,4-Dichloro-5-methylphenylboronic acid: A similar compound with chlorine atoms at the 2 and 4 positions and a methyl group at the 5 position.
Uniqueness: 4,5-Dichloro-2-methylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of chlorine atoms and a methyl group can affect the electronic properties of the compound, making it distinct from other boronic acids .
Properties
IUPAC Name |
(4,5-dichloro-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJTUVOHTOREJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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